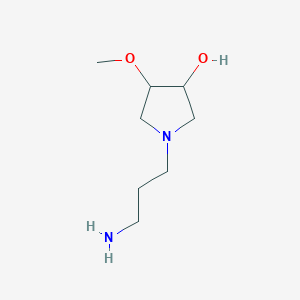

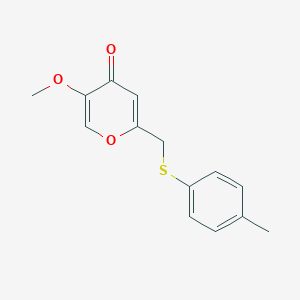

4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are integral in medicinal chemistry, offering a scaffold for developing treatments for various human diseases. The pyrrolidine ring's sp^3 hybridization, stereochemistry contribution, and 3D structural advantage due to non-planarity are crucial for exploring pharmacophore space and enhancing target selectivity. These characteristics facilitate the design of novel biologically active compounds with diverse biological profiles. Pyrrolidine derivatives have been investigated for their structure-activity relationships, with specific attention to stereochemistry's role in biological activity and binding modes to enantioselective proteins (Petri et al., 2021).

Pyridazinone Compounds as Selective COX-2 Inhibitors

Pyridazinones, specifically those vicinally disubstituted, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, offering a therapeutic avenue for pain and inflammation associated with conditions like arthritis. These compounds, exemplified by ABT-963, demonstrate excellent selectivity, aqueous solubility, and oral anti-inflammatory potency, marking their significance in drug development for inflammatory diseases (Asif, 2016).

Synthetic Protocols and Biological Activities of Pyridazinones

Synthetic strategies for pyridazinones involve the addition of hydrazine derivatives to appropriate carbon chains, with variations in the starting materials leading to diverse pyridazinone derivatives. These compounds are noteworthy for their broad spectrum of biological activities, particularly concerning the cardiovascular system. The structural flexibility and functional group variability of pyridazinones underlie their pharmacological importance, offering a versatile framework for developing therapeutic agents with targeted biological activities (Jakhmola et al., 2016).

Eigenschaften

IUPAC Name |

5-chloro-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c10-8-7(3-11-12-9(8)15)13-2-1-6(4-13)5-14/h3,6,14H,1-2,4-5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRUAGBDERQKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)

![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)